molecular formula C20H12N4O B2706877 N-(3-cyanophenyl)phenazine-1-carboxamide CAS No. 923234-04-2

N-(3-cyanophenyl)phenazine-1-carboxamide

Cat. No. B2706877
CAS RN: 923234-04-2
M. Wt: 324.343
InChI Key: SOMJTICUBZSYIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyanophenyl)phenazine-1-carboxamide, also known as NPC, is a synthetic compound that belongs to the phenazine family. This group of organic compounds has been found to exhibit a wide range of biological activities. It is a phenazine derivative and is strongly antagonistic to fungal phytopathogens .


Synthesis Analysis

The biosynthesis of phenazine-1-carboxamide (PCN) has been studied extensively. The chemical route for phenazines biosynthesis employs toxic chemicals and displays low productivities, requires harsh reaction conditions, and generates toxic by-products . Phenazine biosynthesis using some natural phenazine-producers represents remarkable advantages of non-toxicity and possibly high yield in environmentally-friendlier settings . A biocontrol bacterium with antagonistic activity towards fungal plant pathogens, designated as strain HT66, was isolated from the rice rhizosphere . The secondary metabolite produced by HT66 strain was identified as PCN through mass spectrometry, and 1 H, 13 C nuclear magnetic resonance spectrum .

Scientific Research Applications

Antitumor Applications

Phenazine derivatives, including N-(3-cyanophenyl)phenazine-1-carboxamide, have been studied for their potential antitumor activities. For example, a study by Rewcastle et al. (1987) explored substituted phenazine-1-carboxamides, highlighting their cytotoxicity and potential as antitumor drugs due to their DNA-intercalating properties. The study found that the cytotoxicity of these compounds correlated with the electron-withdrawing power of the substituent group, indicating the significance of structural modifications in enhancing antitumor activity Rewcastle, G., Denny, W., & Baguley, B. (1987). Potential antitumor agents. 51. Synthesis and antitumor activity of substituted phenazine-1-carboxamides. Journal of Medicinal Chemistry, 30(5), 843-851.

Antibacterial Applications

Phenazine derivatives are also known for their antibacterial properties. A study by De Logu et al. (2009) investigated N-aryl and N-heteryl phenazine-1-carboxamide derivatives for their in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains. The study found that these compounds showed promising activity, suggesting their potential as agents for treating infections caused by drug-resistant M. tuberculosis strains De Logu, A., Palchykovska, L., Kostina, V., Sanna, A., Meleddu, R., Chisu, L., Alexeeva, I., & Shved, A. D. (2009). Novel N-aryl- and N-heteryl phenazine-1-carboxamides as potential agents for the treatment of infections sustained by drug-resistant and multidrug-resistant Mycobacterium tuberculosis. International Journal of Antimicrobial Agents, 33(3), 223-229.

Environmental and Agricultural Applications

Phenazine derivatives, such as phenazine-1-carboxamide (PCN), have been explored for their role in biological control against fungal phytopathogens, contributing to plant growth promotion. Enhanced biosynthesis of PCN by engineered Pseudomonas chlororaphis, for example, has been demonstrated to significantly increase PCN production, offering a sustainable approach to managing plant diseases Peng, H., Zhang, P., Bilal, M., Wang, W., Hu, H., & Zhang, X. (2018). Enhanced biosynthesis of phenazine-1-carboxamide by engineered Pseudomonas chlororaphis HT66. Microbial Cell Factories, 17.

Future Directions

The future directions for N-(3-cyanophenyl)phenazine-1-carboxamide involve improving its production for its development as a biopesticide . This can be achieved through fermentation optimization in both shake flask and bioreactor . The results evidence that P. chlororaphis HT66 could be modified as a potential cell factory for industrial-scale biosynthesis of PCN and other phenazine derivatives by metabolic engineering strategies .

properties

IUPAC Name

N-(3-cyanophenyl)phenazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N4O/c21-12-13-5-3-6-14(11-13)22-20(25)15-7-4-10-18-19(15)24-17-9-2-1-8-16(17)23-18/h1-11H,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMJTICUBZSYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC=CC(=C4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanophenyl)phenazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.